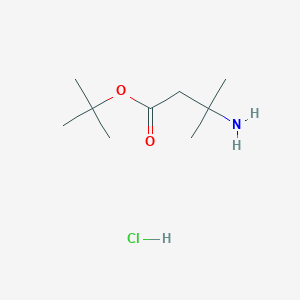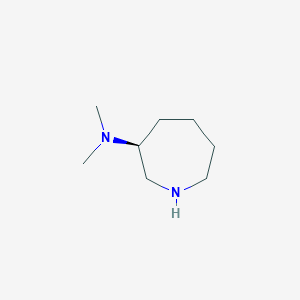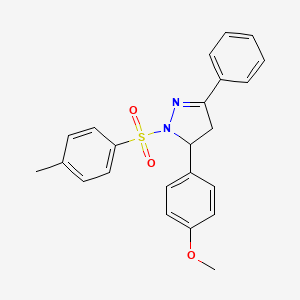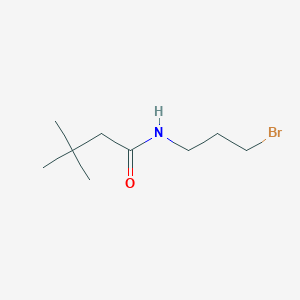
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate, the primary excitatory neurotransmitter in the central nervous system. TFB-TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide acts as a competitive inhibitor of EAATs, binding to the glutamate binding site and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
Studies have shown that N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can effectively block the uptake of glutamate by EAATs, leading to increased extracellular glutamate levels and excitotoxicity. This mechanism has been implicated in the pathogenesis of several neurological disorders, including epilepsy, stroke, and traumatic brain injury.
実験室実験の利点と制限
One of the major advantages of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is its potency and selectivity for EAATs. This allows for specific inhibition of glutamate uptake without affecting other neurotransmitter systems. However, N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several future directions for research on N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide. One area of focus is the development of more stable and soluble analogs of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide that can be used in a wider range of experimental conditions. Another area of research is the investigation of the potential therapeutic applications of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide in neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide and its effects on neuronal function and survival.
合成法
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide involves the reaction of 4-(trifluoromethyl)benzoyl chloride with N-(1-ethyl-2-oxoindolin-5-yl)amine in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide in high purity.
科学的研究の応用
N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide has been widely used in scientific research to investigate the role of EAATs in various neurological disorders. Studies have shown that N-(1-ethyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can effectively block the uptake of glutamate by EAATs, leading to increased extracellular glutamate levels and excitotoxicity. This mechanism has been implicated in the pathogenesis of several neurological disorders, including epilepsy, stroke, and traumatic brain injury.
特性
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-2-23-15-8-7-14(9-12(15)10-16(23)24)22-17(25)11-3-5-13(6-4-11)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOHDMWKDDJVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide](/img/structure/B2685212.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline](/img/structure/B2685214.png)

![2-[(4-benzylpiperidin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2685218.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2685221.png)


![(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2685227.png)


![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)
![3-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-one](/img/structure/B2685232.png)
